molecular formula C5H6IN3O2 B10901879 1-Ethyl-5-iodo-4-nitro-1H-pyrazole

1-Ethyl-5-iodo-4-nitro-1H-pyrazole

Cat. No.: B10901879
M. Wt: 267.02 g/mol
InChI Key: JQTWUIHPUIZUBP-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodo-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique combination of substituents, including an ethyl group, an iodine atom, and a nitro group. These substituents confer distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Ethyl-5-iodo-4-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-5-iodo-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-iodo-4-nitro-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-iodo-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. The ethyl group contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

1-Ethyl-5-iodo-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Ethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-Nitro-1H-pyrazole: Lacks the ethyl and iodine substituents, leading to different physical and chemical properties.

    1-Ethyl-5-iodo-1H-pyrazole:

The unique combination of substituents in this compound makes it distinct from these similar compounds, offering a unique set of properties and applications.

Properties

Molecular Formula

C5H6IN3O2

Molecular Weight

267.02 g/mol

IUPAC Name

1-ethyl-5-iodo-4-nitropyrazole

InChI

InChI=1S/C5H6IN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3

InChI Key

JQTWUIHPUIZUBP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])I

Origin of Product

United States

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